4-[1-(Aminomethyl)cyclopropyl]-1-methylpiperidin-4-ol
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Overview
Description
4-[1-(Aminomethyl)cyclopropyl]-1-methylpiperidin-4-ol is an organic compound with the molecular formula C10H20N2O It is a derivative of piperidine, a six-membered ring containing nitrogen, and features a cyclopropyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(Aminomethyl)cyclopropyl]-1-methylpiperidin-4-ol typically involves the reaction of cyclopropylamine with piperidine derivatives under controlled conditions. One common method involves the following steps:
Cyclopropylamine Reaction: Cyclopropylamine is reacted with a suitable piperidine derivative in the presence of a catalyst.
Hydrogenation: The intermediate product is then subjected to hydrogenation to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely.
Purification: The product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-[1-(Aminomethyl)cyclopropyl]-1-methylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Yields corresponding ketones or carboxylic acids.
Reduction: Produces secondary amines or alcohols.
Substitution: Results in various substituted piperidine derivatives.
Scientific Research Applications
4-[1-(Aminomethyl)cyclopropyl]-1-methylpiperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[1-(Aminomethyl)cyclopropyl]-1-methylpiperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Receptors: Modulating the activity of neurotransmitter receptors.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in metabolic pathways.
Signal Transduction: Affecting intracellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(Aminomethyl)cyclopropylmethanol: A structurally similar compound with a cyclopropyl group and an amino group.
Cyclopropylamine: A simpler analog with a cyclopropyl group and an amino group.
Uniqueness
4-[1-(Aminomethyl)cyclopropyl]-1-methylpiperidin-4-ol is unique due to its combination of a cyclopropyl group and a piperidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C10H20N2O |
---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
4-[1-(aminomethyl)cyclopropyl]-1-methylpiperidin-4-ol |
InChI |
InChI=1S/C10H20N2O/c1-12-6-4-10(13,5-7-12)9(8-11)2-3-9/h13H,2-8,11H2,1H3 |
InChI Key |
BJPIXAACJLLPTK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)(C2(CC2)CN)O |
Origin of Product |
United States |
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